![molecular formula C19H15F2NO4 B14218667 [1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid CAS No. 807615-02-7](/img/structure/B14218667.png)
[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of Substituents: The 3,4-difluorobenzoyl group is introduced through acylation reactions, while the methoxy and methyl groups are added via alkylation reactions.
Final Assembly: The acetic acid moiety is attached through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance the efficiency and sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
[1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
5-methoxy-2-methylindole: Shares the indole core and methoxy group.
3,4-difluorobenzoyl derivatives: Compounds with similar substituents on the benzene ring.
Uniqueness
- The combination of the 3,4-difluorobenzoyl, methoxy, and acetic acid groups in [1-(3,4-difluorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid provides unique chemical and biological properties not found in other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
807615-02-7 |
|---|---|
Fórmula molecular |
C19H15F2NO4 |
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
2-[1-(3,4-difluorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C19H15F2NO4/c1-10-13(9-18(23)24)14-8-12(26-2)4-6-17(14)22(10)19(25)11-3-5-15(20)16(21)7-11/h3-8H,9H2,1-2H3,(H,23,24) |
Clave InChI |
MOWHVQMFHIHCCN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C(=O)C3=CC(=C(C=C3)F)F)C=CC(=C2)OC)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


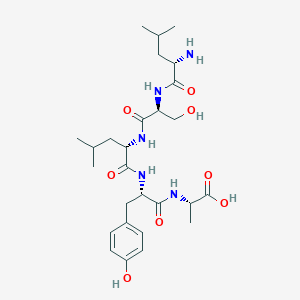
![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
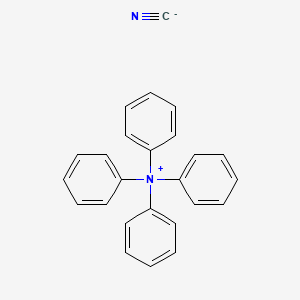
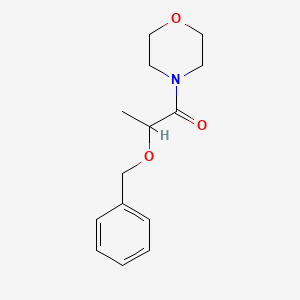

![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)

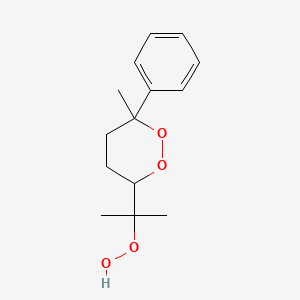
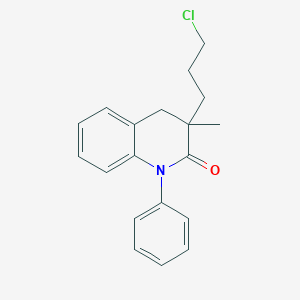
![4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14218645.png)
![Silane, triethyl[[(4,4,5-trimethyl-5-phenyl-1,2-dioxolan-3-yl)methyl]dioxy]-](/img/structure/B14218649.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)

